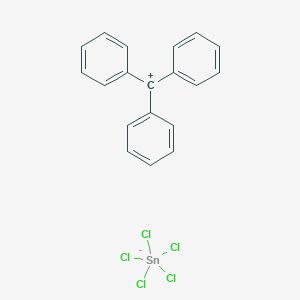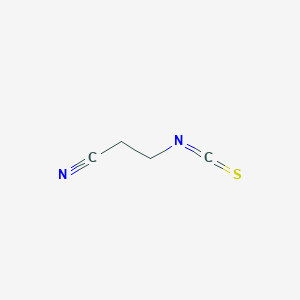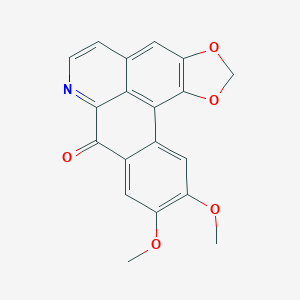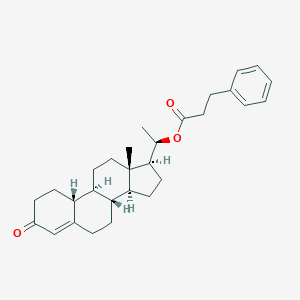
Oxogestone phenpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxogestone phenpropionate is a synthetic progestin hormone that is widely used in veterinary medicine for the synchronization of estrus and ovulation in cattle. It is a potent and long-acting progestin that is effective in controlling the reproductive cycle of cattle. Oxogestone phenpropionate is also used in the pharmaceutical industry for the synthesis of other progestins and steroid hormones.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Medical Applications
Oxaprozin in Pain Management : Oxaprozin, an NSAID, is effective in managing various painful conditions such as rheumatoid arthritis and osteoarthritis. It exhibits actions like inhibition of COX isoenzymes and modulating the endogenous cannabinoid system, which are useful in treating musculoskeletal pain (Kean, 2004).
Oxcarbazepine and Cognitive Effects : A study on the effects of oxcarbazepine (OXC), an antiepileptic drug, showed significant EEG changes and cognitive effects in healthy volunteers. This highlights its impact on brain function and potential in treating epilepsy (Salinsky et al., 2004).
Oxytocin in Anxiety and Social Fear : Research indicates that oxytocin has anxiolytic and antistress effects, suggesting its potential therapeutic use in anxiety disorders and psychopathologies associated with social dysfunctions (Neumann & Slattery, 2016).
Oxytocin in Schizophrenia : A review suggests that oxytocin could be a novel antipsychotic for schizophrenia treatment. It shows promise due to its unique mechanism of action and safety profile (Macdonald & Feifel, 2012).
Oxcarbazepine in Epilepsy : A comparison between oxcarbazepine and phenytoin for epilepsy treatment shows oxcarbazepine’s effectiveness as monotherapy. It highlights the need for more evidence on its comparative effects with other antiepileptic drugs (Muller et al., 2006).
Nasal Oxytocin in Childhood Autism : A study on the effects of nasal oxytocin in children with autism spectrum disorders did not show significant improvement in social interaction skills or behavioral adjustment, suggesting limitations in its efficacy (Dadds et al., 2014).
Development of Perampanel in Epilepsy : The study of perampanel, an AMPA-type glutamate receptor antagonist, demonstrates its efficacy and tolerability in reducing treatment-refractory partial-onset seizures, marking a significant advancement in epilepsy treatment (Satlin et al., 2013).
Eigenschaften
CAS-Nummer |
16915-80-3 |
|---|---|
Produktname |
Oxogestone phenpropionate |
Molekularformel |
C29H38O3 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
[(1R)-1-[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 3-phenylpropanoate |
InChI |
InChI=1S/C29H38O3/c1-19(32-28(31)15-8-20-6-4-3-5-7-20)26-13-14-27-25-11-9-21-18-22(30)10-12-23(21)24(25)16-17-29(26,27)2/h3-7,18-19,23-27H,8-17H2,1-2H3/t19-,23+,24-,25-,26-,27+,29-/m1/s1 |
InChI-Schlüssel |
LHPBUFXEIOLURH-GQZONRFDSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)CCC5=CC=CC=C5 |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)CCC5=CC=CC=C5 |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)CCC5=CC=CC=C5 |
Synonyme |
20 beta-hydroxy-19-norpregn-4-en-3-one 20-(beta- phenyl)propionate oxogestone phenylpropionate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



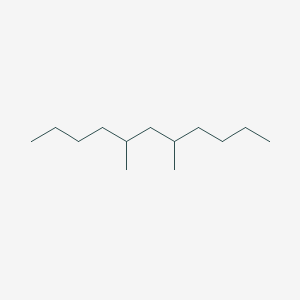
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
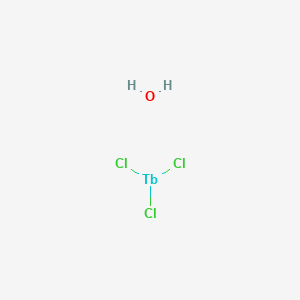
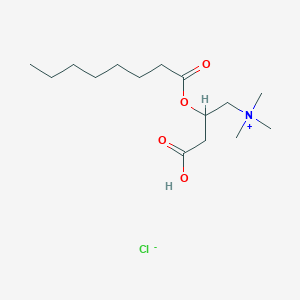
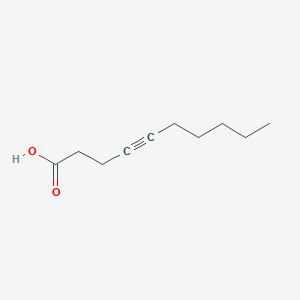

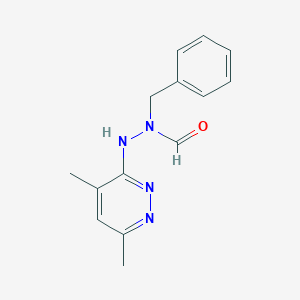
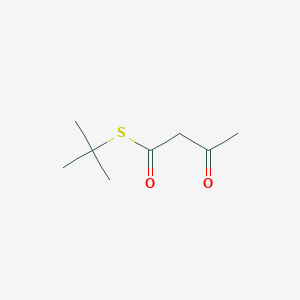
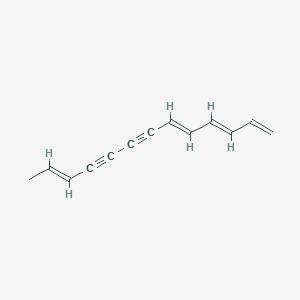
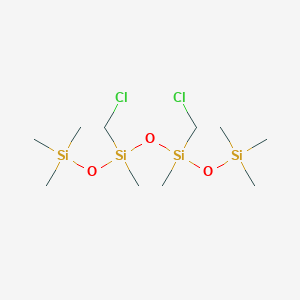
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
